Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)

Benzenamine,N-(1,1-dimethylethyl)- structure
937-33-7 structure
Product Name:Benzenamine,N-(1,1-dimethylethyl)-
CAS No:937-33-7
Molecular Formula:C10H15N
Molecular Weight:149.232802629471
MDL:MFCD05669577
CID:815489
PubChem ID:254260

Benzenamine,N-(1,1-dimethylethyl)- Properties

Names and Identifiers

    • Benzenamine,N-(1,1-dimethylethyl)-
    • N-tert-butylaniline
    • Aniline,N-tert-butyl
    • N-t-butylaniline
    • phenyl-t-butylamine
    • tert butylaniline
    • tert-Butyl-phenyl-amine
    • Aniline, N-tert-butyl- (6CI, 7CI, 8CI)
    • N-(1,1-Dimethylethyl)benzenamine (ACI)
    • N-Phenyl-tert-butylamine
    • NSC 78378
    • 937-33-7
    • NSC78378
    • tert-butylaniline
    • Phenyl-tert.-butylamin
    • DTXSID20291812
    • Benzenamine, N-(1,1-dimethylethyl)-
    • N-(tert-butyl)-N-phenylamine
    • N-phenyl-t-butylamine
    • N-tert-butyl-aniline
    • DB-371653
    • Q63391568
    • NSC-78378
    • Aniline, N-tert-butyl-,
    • NCIOpen2_000749
    • aniline, N-t-butyl-
    • t-butylaniline
    • F74431
    • MFCD05669577
    • SCHEMBL50034
    • N-(tert-butyl)aniline
    • MS-1462
    • AKOS015994146
    • MDL: MFCD05669577
    • InChIKey: ABRWESLGGMHKEA-UHFFFAOYSA-N
    • Inchi: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
    • SMILES: C1C=CC(NC(C)(C)C)=CC=1

Computed Properties

  • Exact Mass: 149.12000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 149.120449483g/mol
  • Heavy Atom Count: 11
  • Complexity: 107
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • LogP: 2.97000
  • PSA: 12.03000
  • Refractive Index: 1.5270
  • Boiling Point: 240.76°C (estimate)
  • Melting Point: 1.08°C (estimate)
  • pka: 7.00(at 25℃)
  • Density: 0.9529 (estimate)

Benzenamine,N-(1,1-dimethylethyl)- Security Information

Benzenamine,N-(1,1-dimethylethyl)- Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Benzenamine,N-(1,1-dimethylethyl)- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P01RVL9-100mg
Benzenamine, N-(1,1-dimethylethyl)-
937-33-7 90%
100mg
$68.00 2024-04-20
abcr
AB298449-100 mg
N-(tert-Butyl)-N-phenylamine; .
937-33-7
100mg
€221.50 2023-04-26
Ambeed
A957490-100mg
N-tert-Butylaniline
937-33-7 90%
100mg
$85.0
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSU020-100mg
N-tert-butylaniline
937-33-7 95%
100mg
¥626.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1641466-1mg
N-(tert-butyl)aniline
937-33-7 98%
1mg
¥509.00

Benzenamine,N-(1,1-dimethylethyl)- Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2133472-58-7 Solvents: Methanol ;  1 h, rt
Reference
Chan-Evans-Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism
Hardouin Duparc, Valerie; Bano, Guillaume L.; Schaper, Frank, ACS Catalysis, 2018, 8(8), 7308-7325

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydride Catalysts: Acetic acid ,  Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)
Reference
The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of amines
Arnauld, Thomas; Barton, Derek H. R.; Doris, Eric, Tetrahedron, 1997, 53(12), 4137-4144

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine ,  2789690-58-8 Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  12 h, rt
Reference
Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ;  20 h, 120 °C; 120 °C → rt
Reference
Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphines
Tewari, Amit; Hein, Martin; Zapf, Alexander; Beller, Matthias, Tetrahedron, 2005, 61(41), 9705-9709

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ;  2 h, rt
Reference
Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidate
Cran, John W.; Vidhani, Dinesh V.; Krafft, Marie E., Synlett, 2014, 25(11), 1550-1554

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine
Reference
2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylaniline
Lundgren, Rylan J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ;  3 - 48 h, 100 - 110 °C
Reference
Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  BINAP Solvents: Toluene ;  30 min, rt; 24 h, 100 °C
Reference
Catalysts, methods of making catalysts, and methods of use
, United States, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  BINAP Solvents: Toluene ;  30 min, rt
1.2 Reagents: Sodium tert-butoxide ;  24 h, 100 °C
Reference
Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysis
Seo, Hwimin; Roberts, Benjamin P.; Abboud, Khalil A.; Merz, Kenneth M. Jr.; Hong, Sukwon, Organic Letters, 2010, 12(21), 4860-4863

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ;  10 min, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ;  rt → 100 °C; 48 h, 100 - 110 °C
Reference
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines
Lundgren, Rylan J.; Sappong-Kumankumah, Antonia; Stradiotto, Mark, Chemistry - A European Journal, 2010, 16(6), 1983-1991

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane ,  Water
Reference
A Convenient Method for Direct N-tert-Butylation of Aromatic Amines
Gage, James R.; Wagner, Jill M., Journal of Organic Chemistry, 1995, 60(8), 2613-14

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydride
Reference
Studies on the amination of aromatic compounds. 6. Alkyl- and arylamination of arenesulfonates by sodium hydride and amines
Nara, Kenichi, Nippon Kagaku Kaishi, 1979, (3), 429-31

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  12 h, 0 °C → 25 °C
1.2 Reagents: Ferrous chloride ,  Sodium borohydride Solvents: Ethanol ;  15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanes
Dhayalan, Vasudevan; Knochel, Paul, Synthesis, 2015, 47(20), 3246-3256

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  24 h, 60 °C
Reference
Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides
Lichte, Dominik ; Pirkl, Nico ; Heinrich, Gregor ; Dutta, Sayan ; Goebel, Jonas F. ; et al, Angewandte Chemie, 2022, 61(47),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Hexane ;  -78 °C; -78 °C → -50 °C; -50 °C → 0 °C
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ;  rt
Reference
Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactions
Canle Lopez, Moises; Demirtas, Ibrahim; Freire, Antonio; Maskill, Howard; Mishima, Masaaki, European Journal of Organic Chemistry, 2004, (24), 5031-5039

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) ,  2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ;  36 h, 95 °C
Reference
Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligand
Tang, Xu-jing; Zhang, Zhan-jin; Li, Zheng-ning; Yu, Ji-cheng; Chen, Hui-ying, Fenzi Cuihua, 2016, 30(5), 420-427

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride ,  rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ;  18 h, reflux
Reference
Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligand
Park, Song-Eun; Kang, Seung Beom; Jung, Kwang-Ju; Won, Ju-Eun; Lee, Sang-Gyeong; et al, Synthesis, 2009, (5), 815-823

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Cupric acetate
Reference
Triphenylbismuth diacylates as new reagents in fine organic synthesis
Dodonov, V. A.; Gushchin, A. V., Izvestiya Akademii Nauk, 1993, (12), 2043-7

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  30 min, rt
1.2 Reagents: Perchloric acid ;  2 h, 0 °C
Reference
Practical and regioselective amination of arenes using alkyl amines
Ruffoni, Alessandro; Julia, Fabio; Svejstrup, Thomas D. ; McMillan, Alastair J. ; Douglas, James J.; et al, Nature Chemistry, 2019, 11(5), 426-433

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium amide
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
N-tert-Alkylanilides as bulky ancillary ligands
Johnson, Adam R.; Cummins, Christopher C.; Gambarotta, Sandro, Inorganic Syntheses, 1998, 32, 123-132

Benzenamine,N-(1,1-dimethylethyl)- Raw materials

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(CAS:937-33-7)
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